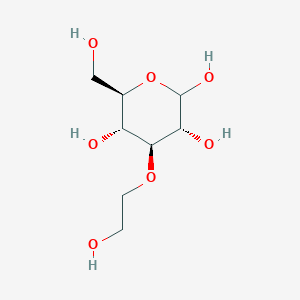

3-O-Hydroxyethyl-D-glucose

Description

Structure

3D Structure

Properties

CAS No. |

25018-14-8 |

|---|---|

Molecular Formula |

C8H16O7 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-4-(2-hydroxyethoxy)-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C8H16O7/c9-1-2-14-7-5(11)4(3-10)15-8(13)6(7)12/h4-13H,1-3H2/t4-,5-,6-,7+,8?/m1/s1 |

InChI Key |

KKAPTPWHTOPEMR-IYWGXSQHSA-N |

SMILES |

C(COC1C(C(OC(C1O)O)CO)O)O |

Isomeric SMILES |

C(CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O)O |

Canonical SMILES |

C(COC1C(C(OC(C1O)O)CO)O)O |

Origin of Product |

United States |

Chemical Synthesis Methodologies of 3 O Hydroxyethyl D Glucose

Regioselective Etherification Approaches

Regioselective etherification is the cornerstone of synthesizing specific O-substituted glucose derivatives. The key is to temporarily block all but one hydroxyl group, allowing it to be chemically altered, after which the protecting groups are removed.

The synthesis of a 3-O-substituted glucose derivative begins with the protection of the other hydroxyl groups. A common and effective strategy is the reaction of D-glucose with acetone (B3395972) in the presence of a catalyst to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. google.com This protective step yields a molecule where only the hydroxyl group at the C-3 position is available for reaction. google.comresearchgate.net This intermediate is a crucial platform for a variety of 3-O-derivatives. nih.gov This approach of using protecting groups is fundamental in carbohydrate chemistry to achieve high regioselectivity. researchgate.net

A robust method to introduce the hydroxyethyl (B10761427) group at the C-3 position involves the reduction of a carboxymethyl precursor. This two-step process consists of first introducing a carboxymethyl ester group and then reducing it to the desired 2-hydroxyethyl group.

The synthesis of the precursor begins with the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. orgsyn.org The free hydroxyl group at the C-3 position is then etherified. This is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide. This is followed by a reaction with an alkyl halide, such as methyl bromoacetate (B1195939) or methyl chloroacetate, to introduce the carboxymethyl methyl ester group at the C-3 position. The resulting compound is 3-O-Carboxymethyl-1,2;5,6-di-O-isopropylidene-D-glucofuranose Methyl Ester. Subsequent removal of the isopropylidene protecting groups under acidic conditions yields the final desired precursor, though for the reduction step, the protecting groups are typically kept in place.

The reduction of the methyl ester group in the precursor to a primary alcohol is efficiently accomplished using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄ or LAH). masterorganicchemistry.comlibretexts.org LiAlH₄ is strong enough to reduce esters and carboxylic acids to primary alcohols, a reaction for which weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are ineffective. leah4sci.comlibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the carbonyl carbon of the ester. libretexts.orgyoutube.com This is followed by the elimination of the methoxide (B1231860) group to form an intermediate aldehyde, which is immediately reduced further by another hydride addition to form the alkoxide. masterorganicchemistry.com A final workup step with a mild acid is required to protonate the alkoxide and yield the 2-hydroxyethyl group. libretexts.org

The reduction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water or other protic solvents.

Table 1: Typical Reaction Conditions for LAH Reduction of Ester Precursor

| Parameter | Condition | Rationale |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | A potent reducing agent necessary for the conversion of esters to primary alcohols. libretexts.orgleah4sci.com |

| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvent required to prevent decomposition of the highly reactive LAH. |

| Temperature | 0 °C to reflux | The reaction is often initiated at a low temperature and may be gently heated to ensure completion. |

| Workup | Aqueous acid (e.g., dilute H₂SO₄ or HCl) | Required to quench excess LAH and protonate the intermediate alkoxide to form the final alcohol. masterorganicchemistry.com |

| Yield | Generally High | Reductions of esters with LiAlH₄ are known to be efficient and high-yielding transformations. libretexts.org |

Lithium Aluminum Hydride Reduction of Carboxymethyl Derivatives

Preparation of Other O-Hydroxyethyl-D-glucose Isomers (e.g., 2-O- and 6-O-Hydroxyethyl-D-glucose)

The synthesis of other isomers of O-Hydroxyethyl-D-glucose requires different strategic approaches based on the relative reactivity of the hydroxyl groups.

6-O-Hydroxyethyl-D-glucose: The hydroxyl group at the C-6 position is a primary alcohol, which is generally more sterically accessible and more reactive than the secondary hydroxyls at C-2, C-3, and C-4. chemicalpapers.com This inherent reactivity allows for direct, preferential etherification at the C-6 position under carefully controlled conditions, often without the need for extensive protection of the other groups. chemicalpapers.com

2-O-Hydroxyethyl-D-glucose: The synthesis of the 2-O isomer is more complex due to the similar reactivity of the secondary hydroxyls. It often requires a more elaborate protecting group strategy. For instance, one could start with a precursor where the 3, 4, 5, and 6 positions are protected, leaving only the C-2 hydroxyl available for etherification. Studies on the distribution of substituents in hydroxyethyl cellulose (B213188) have led to methods for preparing and characterizing 2-O-(2-hydroxyethyl)-D-glucopyranose. cdnsciencepub.comusbio.net

Strategies for Controlling Polyethylene (B3416737) Oxide Chain Lengths in Substituents

To create substituents with chains longer than a single hydroxyethyl unit (i.e., oligo- or polyethylene oxide chains), different synthetic strategies are employed. The goal is to attach a poly(ethylene oxide) (PEO) chain to the glucose molecule, and the length of this chain can be precisely controlled.

One common method involves using pre-synthesized PEO chains that have a reactive group at one end. For example, monomethyl-capped PEO can be converted into a tosylate or a halide. This activated PEO chain can then be attached to a selectively protected glucose molecule, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, via a Williamson ether synthesis. The length of the attached chain is determined by the molecular weight of the PEO starting material. mdpi.com

Another powerful technique is the in-situ polymerization of ethylene (B1197577) oxide directly from the glucose molecule. In this approach, a deprotonated hydroxyl group on a protected glucose derivative acts as an initiator for the anionic ring-opening polymerization of ethylene oxide. The length of the resulting PEO chain can be controlled by adjusting the molar ratio of the ethylene oxide monomer to the glucose initiator. This method allows for the synthesis of glycopolymers with well-defined structures. nih.gov The properties of the final molecule can be finely tuned by modulating the length of the PEO chain. mdpi.com

Synthesis and Characterization of Advanced 3 O Hydroxyethyl D Glucose Derivatives and Analogues

Introduction of Polyethylene (B3416737) Oxide Chains

The attachment of polyethylene oxide (PEO), also known as polyethylene glycol (PEG), chains to a glucose core can significantly alter its physicochemical properties, such as solubility and hydrodynamic volume. The synthesis of these conjugates can be achieved through controlled, stepwise methods or direct polymerization.

The synthesis of 3-O-Hydroxyethoxyethyl-D-glucose, which features a diethylene glycol moiety at the C-3 position, can be accomplished via the anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide. nih.govacs.org In this approach, a selectively protected D-glucose derivative, in which only the C-3 hydroxyl group is available, serves as the initiator. The hydroxyl group is first deprotonated with a strong base to form a highly nucleophilic alkoxide. This alkoxide then initiates the polymerization by attacking a molecule of ethylene oxide, opening the strained epoxide ring. acs.orgresearchgate.net The resulting product is a new alkoxide that can subsequently react with another ethylene oxide monomer. By carefully controlling the stoichiometry and reaction conditions, the polymerization can be terminated after the addition of two ethylene oxide units, typically by adding a proton source. Subsequent removal of the protecting groups from the glucose core yields the final product, 3-O-Hydroxyethoxyethyl-D-glucose.

For the precise synthesis of oligo(ethylene glycol) chains with a defined number of repeating units, iterative methods are employed. A common strategy involves a two-step cycle based on the Williamson ether synthesis. scilit.com First, the terminal hydroxyl group of the glucose derivative is reacted with an ethylene glycol synthon that has one hydroxyl group protected and the other converted to a good leaving group (e.g., 2-(benzyloxy)ethyl bromide). After this etherification step, the protecting group (in this case, a benzyl (B1604629) group) is removed, often through catalytic hydrogenation. scilit.com This deprotection step reveals a new terminal hydroxyl group, ready for the next iteration. This cycle of etherification followed by deprotection can be repeated to build the oligo(ethylene glycol) chain one unit at a time, providing precise control over the final chain length.

Structural Modifications at the O-3 Position and Other Hydroxyl Groups of D-Glucose Analogues

Modifying the stereochemistry or substituting other hydroxyl groups on the glucose ring leads to the synthesis of important structural analogues, such as D-allose and complex nucleosides.

The synthesis of 3-O-Alkyl-D-glucose derivatives relies on a robust protecting group strategy to ensure regioselectivity. D-glucose is first converted into di-O-isopropylidene-1,2:5,6 α-D-glucofuranose, a derivative where the hydroxyl groups at C-1, C-2, C-5, and C-6 are protected as acetals, leaving only the C-3 hydroxyl group free for reaction. This intermediate is then alkylated at the O-3 position using an alkyl halide in the presence of a base. The final step involves the acidic hydrolysis of the isopropylidene protecting groups to yield the desired 3-O-Alkyl-D-glucose.

| Step | Description | Key Reagents | Intermediate/Product |

| 1. Protection | Ketalization of D-glucose to protect the C-1,2 and C-5,6 hydroxyl groups. | Acetone (B3395972), Acid catalyst (e.g., H₂SO₄) | di-O-isopropylidene-1,2:5,6 α-D-glucofuranose |

| 2. Alkylation | Etherification of the free C-3 hydroxyl group. | Alkyl halide (e.g., R-Br), Base (e.g., NaOH) | 3-O-Alkyl-di-O-isopropylidene-1,2:5,6 α-D-glucofuranose |

| 3. Deprotection | Acid-catalyzed removal of the isopropylidene groups. | Aqueous acid (e.g., HCl) | 3-O-Alkyl-D-glucose |

The synthesis of D-allose, the C-3 epimer of D-glucose, represents a key structural modification at this position. A modern chemoenzymatic approach allows for high selectivity. Starting with a minimally protected glucose, such as 1-O-benzyl-β-D-glucopyranoside, the C-3 hydroxyl is regioselectively oxidized to a ketone using an engineered bacterial glycoside-3-oxidase. This oxidation is followed by a stereoselective chemical reduction of the ketone, for instance with LS-selectride, which inverts the stereochemistry at C-3 to yield the allose configuration. The final step is the removal of the benzyl protecting group via hydrogenation to afford D-allose.

| Step | Description | Key Reagents | Intermediate/Product |

| 1. Protection | Benzylation of the anomeric hydroxyl group of D-glucose. | Benzyl alcohol, Acid catalyst | 1-O-benzyl-α/β-D-glucopyranoside |

| 2. Oxidation | Regioselective enzymatic oxidation of the C-3 hydroxyl group. | Bacterial glycoside-3-oxidase | 1-O-benzyl-β-D-ribo-hexopyranosid-3-ulose |

| 3. Reduction | Stereoselective reduction of the C-3 ketone to an axial hydroxyl group. | LS-selectride | 1-O-benzyl-β-D-allopyranoside |

| 4. Deprotection | Removal of the benzyl protecting group by catalytic hydrogenation. | H₂, Palladium on carbon (Pd/C) | D-Allose |

Bicyclic nucleoside analogues are conformationally locked structures designed to enhance biological activity by mimicking the specific sugar pucker required for interaction with enzymes. The synthesis of these complex molecules often begins with D-glucose. Through a series of chemical transformations, the pyranose ring of glucose is converted into a suitable carbocyclic or heterocyclic precursor. During this multi-step process, a hydroxyethyl (B10761427) group can be introduced by reacting a free hydroxyl on a synthetic intermediate with ethylene oxide. Once the modified bicyclic sugar moiety is prepared, it is coupled with a desired nucleobase (e.g., thymine, adenosine) in a step known as N-glycosylation to form the final bicyclic nucleoside analogue.

Isolation and Purification Techniques for Synthesized Derivatives

The purification of synthesized glucose derivatives is critical for their characterization and use. The choice of technique is largely dictated by the polarity of the compound, which is heavily influenced by the presence or absence of hydrophobic protecting groups. nih.govteledynelabs.com

For protected carbohydrate intermediates, which are generally non-polar, normal-phase chromatography on silica (B1680970) gel is a widely used method, employing solvent systems such as hexane (B92381) and ethyl acetate. nih.gov An increasingly powerful alternative is reversed-phase high-performance liquid chromatography (HPLC). nih.gov For protected monosaccharides, stationary phases like pentafluorophenyl have shown superior performance compared to traditional C18 columns, especially when using methanol (B129727) as the organic modifier to enhance π-π interactions between the analyte and the stationary phase. nih.govresearchgate.net

Once protecting groups are removed, the resulting derivatives, such as 3-O-Hydroxyethyl-D-glucose, are highly polar due to their free hydroxyl groups. These compounds are poorly soluble in the organic solvents used for normal-phase chromatography. Therefore, their purification is typically achieved using reversed-phase chromatography on C18 columns with polar mobile phases, such as mixtures of water and acetonitrile (B52724) or water and methanol. teledynelabs.com In some cases, crystallization from a hot solvent, such as ethylene glycol monomethyl ether, can be an effective method for obtaining highly pure crystalline products. google.com Standard laboratory techniques like solvent extraction are also used for initial workup to remove non-polar reagents and byproducts.

Biological Interactions and Mechanistic Investigations of 3 O Hydroxyethyl D Glucose

Interactions with Hexose (B10828440) Transporters

The interaction of 3-O-Hydroxyethyl-D-glucose with hexose transporters, the protein channels responsible for facilitating the movement of sugars like glucose across cell membranes, has been a subject of scientific inquiry. These transporters are vital for cellular energy supply. colostate.edu

Research has demonstrated that this compound can act as an inhibitor of glucose uptake. biosynth.com Studies utilizing Xenopus oocytes, a common cellular model for studying transport proteins, have shown it to be a potent inhibitor of glucose transport. biosynth.com Further investigations have quantified this inhibitory effect. In assays with oocytes expressing specific transporters, 10 mM of this compound was observed to inhibit D-glucose uptake mediated by the hexose transporter of Plasmodium falciparum (PfHT). researchgate.net The inhibition of glucose uptake is a significant area of research, as many diseases involve altered glucose metabolism. mdpi.commdpi.com

To understand the structure-activity relationship of glucose derivatives, the inhibitory effect of this compound has been compared with other compounds modified at the O-3 position. Studies show that 3-O-ethyl-D-glucose and 3-O-benzyl-D-glucose also inhibit D-glucose uptake, but at relatively high concentrations (10 mM). researchgate.net In a direct comparison at this concentration, their effects on the PfHT transporter were evaluated alongside this compound, providing a clearer picture of how different substituents at the O-3 position influence interaction with the transporter. researchgate.net

Explorations into Metabolic Fates and Pathways

Potential Entry Points and Processing within Glycolysis and Gluconeogenesis

The primary entry point for glucose into the glycolytic pathway is its phosphorylation by the enzyme hexokinase to form glucose-6-phosphate. proteopedia.orgproteopedia.orgwikipedia.org This initial step is crucial and largely determines whether a glucose molecule will be catabolized for energy. The specificity of hexokinase for its substrate is therefore a critical factor in considering the metabolic potential of glucose analogues such as this compound.

Studies have shown that 3-OMG is a very poor substrate for hexokinase. Both beef heart and yeast hexokinase can catalyze the phosphorylation of 3-OMG, but with significantly reduced efficiency compared to D-glucose. nih.gov The maximal velocity (Vmax) of this reaction is approximately three orders of magnitude lower than that for glucose, and the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, is 40 to 120 times higher. nih.gov This indicates a much lower affinity of the enzyme for 3-OMG and a drastically slower rate of phosphorylation.

Similarly, hexokinase isolated from maize root tips has been shown to phosphorylate 3-OMG, but the catalytic efficiency is about five orders of magnitude lower than for glucose. nih.gov In vivo studies in rats have demonstrated that 3-OMG is largely metabolically stable, with the vast majority of the compound remaining unmetabolized in the brain, plasma, heart, and liver. nih.gov Only very small amounts of acidic products were detected, suggesting minimal metabolic conversion. nih.gov

Given the structural similarity between this compound and 3-O-methyl-D-glucose, it is highly probable that the former would exhibit a similar resistance to phosphorylation by hexokinase. The presence of the bulkier hydroxyethyl (B10761427) group at the C-3 position, compared to the methyl group, might further hinder its binding to the active site of hexokinase. Therefore, it is unlikely that this compound can efficiently enter the glycolytic pathway.

Table 1: Comparative Kinetic Parameters for Hexokinase with D-Glucose and 3-O-Methyl-D-glucose

| Substrate | Enzyme Source | Km | Vmax (relative to D-Glucose) | Reference |

|---|---|---|---|---|

| D-Glucose | Beef Heart & Yeast | 1x | 1 | nih.gov |

| 3-O-Methyl-D-glucose | Beef Heart & Yeast | 40-120x higher | ~0.001x | nih.gov |

| D-Glucose | Maize Root Tips | 1x | 1 | nih.gov |

| 3-O-Methyl-D-glucose | Maize Root Tips | Not specified | ~0.00001x (based on catalytic efficiency) | nih.gov |

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. nih.gov It is, in many respects, the reverse of glycolysis. Since the entry of this compound into glycolysis is severely restricted at the initial phosphorylation step, its participation in gluconeogenesis is also considered highly improbable. The enzymes of gluconeogenesis are specific for the intermediates of the glycolytic pathway, and there is no known mechanism by which this compound could be converted to one of these intermediates to serve as a substrate for this pathway.

Enzymatic Processing and Biotransformations within Living Systems

While this compound is likely resistant to the primary enzymes of glycolysis, the possibility of its metabolism by other enzymes in living systems cannot be entirely dismissed. The biotransformation of glucose analogues can occur through various enzymatic reactions outside of the central carbohydrate pathways.

One area of investigation comes from studies on the enzymatic degradation of hydroxyethyl cellulose (B213188) (HEC), a polymer composed of repeating glucose units with hydroxyethyl substitutions. nih.govihpmc.comcelluloseether.com Cellulases, enzymes that hydrolyze the β-1,4-glycosidic bonds in cellulose, have been shown to degrade HEC. nih.govresearchgate.nettandfonline.com This indicates that enzymes capable of acting on the glucose backbone are not necessarily inhibited by the presence of a hydroxyethyl group. However, the degradation of a large polymer like HEC involves cleavage of glycosidic bonds and may not be directly comparable to the metabolism of a single this compound molecule. The susceptibility to degradation is also dependent on the degree and pattern of substitution. nih.govresearchgate.net

Furthermore, research into the metabolism of other modified glucose molecules, such as 3-deoxy-3-fluoro-D-glucose (3-FG), reveals alternative metabolic fates. 3-FG is not a substrate for glycolysis but is metabolized by aldose reductase and glucose dehydrogenase. nih.gov This demonstrates that substitutions on the glucose ring can direct a molecule towards other metabolic pathways. It is conceivable that this compound could be a substrate for similar enzymes, potentially leading to its oxidation or reduction. However, there is currently no direct evidence to support this hypothesis.

Advanced Analytical and Structural Elucidation Methodologies for 3 O Hydroxyethyl D Glucose

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3-O-Hydroxyethyl-D-glucose, enabling its separation from a complex mixture of unreacted glucose, other positional isomers (such as 2-O- and 6-O-hydroxyethyl-D-glucose), and multiply-substituted products. The choice of technique depends on the analytical goal, whether it is for qualitative screening, purity assessment, or quantitative analysis.

Paper Chromatography for Resolution and Purity Assessment

Paper chromatography, a classic and cost-effective planar chromatography technique, serves as a valuable tool for the initial resolution and qualitative purity assessment of this compound. The principle of separation relies on the partitioning of the analyte between a stationary phase, which is typically high-quality cellulose (B213188) paper impregnated with water, and a mobile phase, a developing solvent that moves up the paper by capillary action. libretexts.org

The polarity of this compound, which is influenced by its hydroxyl groups and the ether linkage, dictates its migration rate. Different solvent systems, often composed of mixtures of alcohols, organic acids, and water, can be employed to achieve separation from other glucose derivatives. scribd.com For instance, a common solvent system for separating sugars is a mixture of n-butanol, acetic acid, and water. scribd.com

After development, the chromatogram is dried, and the spots are visualized using specific reagents that react with carbohydrates to produce colored compounds. A widely used visualization agent is aniline (B41778) hydrogen phthalate, which, upon heating, yields brownish spots for reducing sugars. ias.ac.in The purity of a this compound sample can be initially assessed by the presence of a single spot. The position of the spot is characterized by its retention factor (Rƒ) value, which is constant under specific conditions. scribd.com

| Compound | Typical Solvent System | Approximate Rƒ Value |

|---|---|---|

| D-Glucose | n-Butanol:Acetic Acid:Water (4:1:5) | 0.30 |

| This compound | n-Butanol:Acetic Acid:Water (4:1:5) | ~0.35* |

| Maltose | n-Butanol:Acetic Acid:Water (4:1:5) | 0.18 |

*Note: The Rƒ value for this compound is an approximation, as it is expected to be slightly less polar and thus travel further than unsubstituted glucose in this solvent system. Actual values must be determined experimentally.

Gas Chromatography (GC) for Derivative Analysis and Substitution Pattern Determination

Gas chromatography (GC) is a high-resolution technique ideal for the quantitative analysis of volatile compounds. nih.gov However, due to the low volatility of carbohydrates like this compound, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. nih.govresearchgate.net Common derivatization methods include silylation (e.g., creating trimethylsilyl (B98337) (TMS) ethers) or acetylation. restek.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. When coupled with a mass spectrometer (GC-MS), this technique becomes exceptionally powerful. nih.gov The mass spectrometer fragments the eluted derivatives in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint.

Analysis of these fragmentation patterns is critical for determining the substitution pattern. The position of the hydroxyethyl (B10761427) group on the glucose ring influences how the molecule breaks apart. By interpreting the mass-to-charge ratios (m/z) of the resulting fragments, researchers can confirm that the substitution is on the C-3 oxygen, distinguishing this compound from its other positional isomers. nih.gov For example, cleavage of the C3-C4 bond would yield a characteristic fragment ion whose mass would indicate the presence of the hydroxyethyl group on the C1-C2-C3 portion of the molecule. nih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 150 °C, ramp to 280 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Hydroxyethylated Glucose Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for analyzing non-volatile compounds like this compound directly in solution, often without the need for derivatization. shimadzu.com The separation is typically achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an aqueous mobile phase. HILIC is particularly well-suited for polar compounds, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent. waters.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique that generates charged molecules with minimal fragmentation, allowing for the determination of the molecular weight of the compound. This confirms the addition of a single hydroxyethyl group (mass of 44.03 Da) to a glucose molecule (mass of 180.16 Da).

LC-MS/MS, which involves tandem mass spectrometry, can provide structural information similar to GC-MS. The parent ion corresponding to this compound is selected and fragmented, and the resulting daughter ions provide information about the substitution pattern. nih.gov This method is particularly useful for analyzing complex mixtures of hydroxyethylated carbohydrates with high throughput and sensitivity. nih.govnih.gov

| Parameter | Typical Condition |

|---|---|

| LC Column | HILIC Amide or Amino Column |

| Mobile Phase A | Acetonitrile (B52724) with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Thin-Layer Chromatography (TLC) for Separation and Screening

Thin-layer chromatography (TLC) is another form of planar chromatography that, like paper chromatography, is used for the rapid separation and qualitative analysis of carbohydrate mixtures. creative-biolabs.com Instead of paper, the stationary phase is a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto a flat carrier such as a glass plate or aluminum foil. nih.gov

A small spot of the sample containing this compound is applied to the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate, the components of the mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase. chemistryhall.com Because silica gel is highly polar, more polar compounds interact more strongly and move less, resulting in lower Rƒ values. chemistryhall.com

Visualization is achieved by spraying the plate with a reagent and often heating it. A common reagent is a sulfuric acid-ethanol mixture, which dehydrates the sugars to form furfural (B47365) derivatives that appear as dark spots. researchgate.net TLC is an invaluable tool for monitoring the progress of synthesis reactions, screening for the presence of hydroxyethylated products, and optimizing solvent systems for column chromatography purification. creative-biolabs.com

Spectroscopic Characterization

While chromatography separates components, spectroscopy provides detailed information about the molecular structure of the isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, HMQC, DEPT) for Positional Isomer Identification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework, allowing for the definitive assignment of the hydroxyethyl group to the C-3 position. nih.gov

¹H NMR: A ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. For this compound, the spectrum will show distinct signals for the anomeric proton (H-1), the other ring protons (H-2 to H-6), and the two methylene (B1212753) groups of the hydroxyethyl substituent (-O-CH₂-CH₂-OH). The chemical shifts and coupling constants (J-values) between adjacent protons help in assigning these signals and provide information about the stereochemistry and conformation of the glucose ring. researchgate.net

¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom. The key indicator for 3-O-substitution is the significant downfield shift (a shift to a higher ppm value) of the C-3 signal compared to that of unsubstituted glucose. This deshielding effect is caused by the ether linkage. Other carbons, such as C-2 and C-4, will also experience smaller shifts. nih.gov A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons, which is useful for confirming the signals of the -CH₂- groups in the hydroxyethyl side chain. slideshare.net

2D NMR: Two-dimensional NMR experiments are essential for connecting the ¹H and ¹³C signals to build the complete molecular structure. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon in the glucose ring and the side chain. slideshare.net

Further 2D experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically on adjacent carbons), while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. These experiments provide the final pieces of evidence to confirm the substitution at the C-3 position and assign the entire structure.

| Carbon Atom | α-D-Glucose | β-D-Glucose | 3-O-Substituted α-D-Glucose (Expected) |

|---|---|---|---|

| C-1 | 92.9 | 96.7 | ~93.0 |

| C-2 | 72.4 | 75.1 | ~71.5 |

| C-3 | 73.8 | 76.7 | ~82.0 (Downfield Shift) |

| C-4 | 70.4 | 70.4 | ~69.5* |

| C-5 | 72.3 | 76.7 | ~72.3 |

| C-6 | 61.5 | 61.5 | ~61.5 |

| -O-CH₂-CH₂-OH | N/A | N/A | ~70-72 |

| -O-CH₂-CH₂-OH | N/A | N/A | ~61-63 |

*Note: Values for the substituted glucose are illustrative, based on typical shifts observed upon etherification at the C-3 position. The C-3 signal shows the most significant downfield shift, confirming the substitution site. Adjacent carbons (C-2, C-4) show smaller shifts.

Mass Spectrometry (MS, EI-Mass Spectrometry) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For carbohydrate derivatives like this compound, Electron Ionization Mass Spectrometry (EI-MS) provides detailed information through characteristic fragmentation patterns, although the molecular ion peak can sometimes be weak or absent due to the molecule's instability under EI conditions.

Upon ionization, the this compound molecule undergoes fragmentation through the cleavage of glycosidic bonds and cross-ring cleavages. The fragmentation of D-glucose itself is a complex process that can yield a multitude of distinct fragment ions. nih.gov The presence of the hydroxyethyl group at the C3 position introduces additional fragmentation pathways.

Table 1: Predicted Key Fragment Ions in EI-Mass Spectrometry of this compound

| Fragment Ion Description | Potential m/z |

|---|---|

| Loss of water (-H₂O) | M-18 |

| Loss of the hydroxyethyl group (-CH₂CH₂OH) | M-45 |

| Cleavage of the C1-C2 bond | Varies |

Note: "M" represents the molecular weight of the parent compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is characterized by the presence of hydroxyl (-OH), ether (C-O-C), and C-H bonds.

The spectrum of D-glucose, the parent molecule, shows a very broad and strong band for the O-H stretching vibrations, typically in the region of 3500-3200 cm⁻¹, which is a result of extensive hydrogen bonding. spectroscopyonline.comdocbrown.info It also exhibits C-H stretching vibrations between 3000 and 2800 cm⁻¹. docbrown.info The region between 1200 and 1000 cm⁻¹ is dominated by strong C-O stretching peaks from the multiple alcohol and ether linkages within the molecule. spectroscopyonline.com

The introduction of the 3-O-hydroxyethyl group adds another primary alcohol and an ether linkage. This would contribute to the broad O-H stretching band and the complex C-O stretching region. The presence of the ether linkage from the hydroxyethyl group is confirmed by C-O-C stretching vibrations, typically observed around 1140-1070 cm⁻¹. docbrown.info

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohols) | Stretching, H-bonded | 3500 - 3200 (Broad, Strong) |

| C-H (Alkanes) | Stretching | 3000 - 2850 |

| C-O (Alcohols, Ethers) | Stretching | 1200 - 1000 (Strong, Complex) |

Quantitative Determination Methods for Hydroxyethylated Glucose Derivatives

The quantitative determination of hydroxyethylated glucose derivatives often requires methods that can separate these closely related compounds from a complex mixture and then quantify them accurately.

Gas chromatography (GC) is a well-established method for the analysis of hydroxyethyl derivatives of glucose. acs.org This technique typically requires derivatization of the polar hydroxyl groups to increase the volatility of the analyte, for example, through silylation. Once derivatized, the compounds can be separated on a GC column and detected by a flame ionization detector (FID) or mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of carbohydrates. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating highly polar compounds like glucose and its derivatives. nih.gov Detection can be achieved using refractive index (RI) detectors, evaporative light scattering detectors (ELSD), or mass spectrometry (HPLC-MS).

Enzymatic methods, often coupled with UV-Vis spectrophotometry as described previously, provide a high degree of specificity for quantification. nzytech.com These assays rely on the stoichiometric conversion of the analyte by a specific enzyme, leading to a measurable signal. nzytech.com

Table 3: Comparison of Quantitative Methods for Hydroxyethylated Glucose Derivatives

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase | High resolution and sensitivity | Requires derivatization for polar analytes |

| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid mobile phase | Versatile, no derivatization needed for some methods (e.g., HILIC) | Can have lower resolution than GC for some isomers |

Broader Implications in Carbohydrate Chemistry and Polymer Science Research

3-O-Hydroxyethyl-D-glucose as a Building Block in Polymer Synthesis (e.g., Polyethylene (B3416737) Glycols)

One of the key applications of this compound is its role as a specialized monomer or precursor in the synthesis of advanced polymers. Its structure, combining a natural sugar scaffold with a reactive hydroxyl group on the ether-linked side chain, makes it a valuable component for creating polymers with unique characteristics.

Notably, this compound is recognized as an important precursor for the synthesis of polyethylene glycols (PEGs) intended for applications such as drug delivery. biosynth.com Polyethylene glycol is a polyether compound widely used in medicine and industry, and its structure is typically represented as H−(O−CH2−CH2)n−OH. wikipedia.org By incorporating a glucose derivative like this compound, it is possible to create PEG-based polymers with modified properties, such as enhanced biocompatibility or specific recognition capabilities conferred by the sugar moiety. The synthesis process involves the polymerization from the hydroxyethyl (B10761427) group, effectively attaching PEG chains to a glucose core. This creates a hybrid polymer that leverages the properties of both the carbohydrate and the synthetic polymer.

Table 1: Research Findings on Glucose Derivatives in Synthesis

| Derivative | Synthetic Application | Resulting Product | Potential Use |

|---|---|---|---|

| This compound | Precursor in polymerization | Glucose-core Polyethylene Glycols | Drug delivery systems biosynth.com |

The use of such modified sugars as building blocks allows for the precise design of functional materials, bridging the gap between synthetic polymer chemistry and natural product chemistry. bldpharm.com

Contributions to Understanding Carbohydrate Structure-Function Relationships

The specific modification of a single hydroxyl group on the glucose molecule, as seen in this compound, provides a powerful model for investigating carbohydrate structure-function relationships. Carbohydrates perform a vast array of functions, from energy storage to cellular recognition, which are dictated by their complex three-dimensional structures and the orientation of their hydroxyl groups. lumenlearning.comlibretexts.org

By attaching a hydroxyethyl group specifically at the C-3 position, researchers can study the impact of this alteration on the molecule's physical and biological properties. Key areas of investigation include:

Hydrogen Bonding: The introduction of the ether linkage and an additional terminal hydroxyl group alters the hydrogen-bonding network that the molecule can form with water and other molecules. researchgate.netnih.gov This can influence solubility, hydration patterns, and interactions with biological receptors. researchgate.net Computational studies on unmodified glucose have shown that each hydroxyl group can have a distinct hydration pattern depending on its location, which in turn affects the molecule's properties. researchgate.netnih.gov Studying this compound adds to this understanding by showing how a targeted modification impacts these hydration shells.

Enzymatic Recognition: The specificity of enzymes that process carbohydrates is highly dependent on the precise arrangement of hydroxyl groups. Using 3-O-substituted glucose derivatives helps to probe the steric and electronic requirements of enzyme active sites.

Conformational Stability: Altering a substituent on the pyranose ring can influence the equilibrium between different chair conformations and the stability of the glycosidic bond in larger oligosaccharides. britannica.com

These studies contribute to a more granular understanding of how subtle changes in carbohydrate structure can lead to significant differences in function, a central theme in the field of glycoscience.

Table 2: Comparison of Glucose and a Modified Derivative

| Feature | D-Glucose | This compound | Implication of Modification |

|---|---|---|---|

| C-3 Substituent | Hydroxyl group (-OH) | Hydroxyethyl ether group (-OCH₂CH₂OH) | Alters local polarity and steric bulk. |

| Reactivity | Reactivity at all available -OH groups | Specific reactivity at the new terminal -OH | Allows for controlled polymerization. biosynth.com |

| Hydrogen Bonding | Standard pattern for glucose | Modified pattern due to ether oxygen and extra -OH | Influences solubility and interaction with biomolecules. researchgate.net |

Interdisciplinary Research with Glycoscience and Materials Science

The development and application of this compound exemplify the convergence of glycoscience and materials science. This interdisciplinary approach harnesses the structural complexity and biological relevance of carbohydrates to create novel materials with advanced functionalities.

Glycoscience Contribution: Glycoscience provides the fundamental knowledge of carbohydrate chemistry, including stereospecific synthesis and an understanding of how sugars are recognized in biological systems. google.comchemicalpapers.com The synthesis of a specifically modified sugar like this compound relies on established methods of protecting and deprotecting hydroxyl groups to achieve site-specific modification. google.com

Materials Science Contribution: Materials science offers the tools and principles for polymer synthesis, characterization, and application. youtube.com By incorporating a carbohydrate building block like this compound, materials scientists can create biocompatible and biodegradable polymers, hydrogels, and nanoparticles. bldpharm.comyoutube.com

This synergy leads to the creation of "smart" materials that can respond to biological stimuli or target specific cells, a growing area of research in biomedicine and biotechnology. The use of sugar-based building blocks is central to developing materials that can safely and effectively interact with biological systems. bldpharm.com

Future Research Directions and Unexplored Avenues

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The future synthesis of 3-O-Hydroxyethyl-D-glucose will likely pivot towards green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic methods often rely on hazardous reagents and generate substantial waste. Future research should focus on developing cleaner, more sustainable pathways.

Key research objectives include:

Biocatalytic Synthesis: Employing enzymes, such as specifically engineered glycoside hydrolases or transferases, could offer high regioselectivity and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and harsh chemicals. Identifying or engineering enzymes that can efficiently catalyze the hydroxyethylation of glucose at the C3 position is a primary goal.

Alternative Solvents: Moving away from toxic organic solvents towards greener alternatives like water, supercritical fluids (e.g., CO₂), or bio-based solvents can significantly reduce the environmental footprint of the synthesis process.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. researchgate.net The development of a flow-based synthesis for this compound could represent a significant leap in manufacturing efficiency. researchgate.net

Renewable Feedstocks: While D-glucose is a renewable starting material, the hydroxyethyl (B10761427) group is typically derived from petroleum-based ethylene (B1197577) oxide. Research into bio-based routes to produce ethylene glycol or ethylene oxide would render the entire synthesis process more sustainable.

| Research Approach | Key Advantages | Potential Challenges |

| Enzymatic Catalysis | High selectivity, mild conditions, reduced waste. | Enzyme discovery and engineering, cost, stability. |

| Green Solvents | Lower toxicity, reduced pollution, improved safety. | Solubility of reactants, reaction kinetics, solvent recovery. |

| Flow Chemistry | Precise control, enhanced safety, scalability. researchgate.net | Initial setup cost, potential for clogging, process optimization. |

| Bio-based Reagents | Fully renewable sourcing, reduced carbon footprint. | Availability and cost of bio-based ethylene oxide precursors. |

In-depth Mechanistic Elucidation of Biological Interactions at the Molecular Level

Preliminary studies have indicated that this compound can act as a potent inhibitor of glucose uptake in certain biological systems, such as Xenopus oocytes. biosynth.com However, the precise molecular mechanism behind this inhibition remains to be fully elucidated. biosynth.com Future research must delve into the molecular interactions between this compound and key biological targets, primarily glucose transporters (GLUTs).

Future research directions should include:

Structural Biology Studies: Co-crystallizing this compound with various GLUT isoforms to solve the three-dimensional structure of the complex using X-ray crystallography or cryo-electron microscopy. This would provide direct insight into the binding mode and the specific amino acid residues involved.

Kinetic and Binding Assays: Performing detailed kinetic studies to determine the nature of the inhibition (e.g., competitive, non-competitive, or allosteric) for different GLUTs. biosynth.com Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could quantify binding affinities and thermodynamic parameters.

Molecular Modeling and Simulation: Using the structural data, computational models can simulate the binding event, predict the impact of mutations on transporter affinity, and understand the dynamics of the interaction. This can help explain why the hydroxyethyl group at the C3 position confers inhibitory activity.

Cell-Based Assays: Expanding studies beyond oocytes to various human cell lines (e.g., cancer cells, adipocytes) to understand how this compound affects glucose metabolism in different physiological and pathological contexts.

Exploration of Novel Enzymatic Biotransformations and Biocatalytic Applications

The enzymatic modification of this compound opens up possibilities for creating novel derivatives with unique properties. Biotransformation offers a powerful toolkit for precise and efficient chemical modifications that are often challenging to achieve through conventional chemistry.

Unexplored avenues in this area include:

Glycosylation and Oligomerization: Using glycosyltransferases to attach other monosaccharide units to this compound, creating novel disaccharides or oligosaccharides. These new structures could have altered biological activities or physicochemical properties.

Oxidation and Reduction: Employing oxidoreductases to selectively oxidize or reduce specific hydroxyl groups on the molecule, leading to the formation of uronic acids or alditols with potential applications as monomers for biopolymers or as pharmaceutical intermediates.

Enzyme Screening and Engineering: High-throughput screening of metagenomic libraries could identify novel enzymes with unique activities towards this compound. Furthermore, protein engineering could be used to enhance the activity, stability, and substrate specificity of known enzymes, such as glucose-tolerant β-glucosidases, for targeted biotransformations. nih.gov

Immobilized Enzyme Systems: Developing bioreactors with immobilized enzymes for the continuous production of this compound derivatives, which would improve process efficiency and enzyme reusability. nih.gov

| Biotransformation Type | Potential Enzyme Class | Target Product | Potential Application |

| Glycosylation | Glycosyltransferases | Novel Oligosaccharides | Prebiotics, drug delivery |

| Oxidation | Dehydrogenases/Oxidases | Uronic Acid Derivatives | Biopolymer synthesis |

| Acylation | Lipases/Esterases | Ester Derivatives | Surfactants, emulsifiers |

| Phosphorylation | Kinases | Phosphorylated Derivatives | Metabolic probes |

Advanced Characterization of Complex Derivatives and Oligomeric Structures

As novel derivatives and oligomers of this compound are synthesized, their comprehensive structural characterization will be paramount. This requires the application of advanced analytical techniques to unambiguously determine their chemical structure, conformation, and purity.

Future research should leverage a combination of state-of-the-art methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D experiments like COSY, HSQC, and HMBC, are essential for determining the precise connectivity, regiochemistry of substitution, and stereochemistry of new derivatives. wikipedia.orgmdpi.com Solid-state NMR could be employed to study the structure of polymeric materials derived from this compound. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with tandem MS (MS/MS), are crucial for determining molecular weights and fragmentation patterns, which helps in sequencing oligomeric structures. nih.gov Coupling liquid chromatography (LC) or gas chromatography (GC) with MS allows for the separation and identification of components in complex reaction mixtures. umd.edunih.gov

Chromatographic Methods: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Size-Exclusion Chromatography (SEC) are vital for the purification and analysis of polar carbohydrate derivatives and for determining the molecular weight distribution of oligomers and polymers. waters.comresearchgate.net

Computational and Theoretical Studies of this compound Molecular Behavior and Interactions

Computational chemistry and theoretical modeling provide invaluable tools for understanding the intrinsic properties of this compound at an atomic level. restek.com Such studies can predict molecular behavior, rationalize experimental findings, and guide the design of new experiments and applications.

Key areas for future computational research include:

Conformational Analysis: Performing detailed quantum mechanics (QM) and molecular mechanics (MM) calculations to determine the preferred conformations of the molecule in different environments (gas phase, aqueous solution). Understanding the orientation of the hydroxyethyl group relative to the glucose ring is critical for explaining its reactivity and biological interactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in solution and its interactions with other molecules, such as water, ions, or biological receptors like glucose transporters. benthamscience.com This can reveal crucial information about its hydration shell and binding dynamics. benthamscience.comresearchgate.net

Force Field Development: Improving existing force fields (e.g., GLYCAM) or developing new parameters specifically for hydroxyethylated sugars will enhance the accuracy of MD simulations and other molecular modeling studies. libretexts.org

Docking and Virtual Screening: Using the structure of this compound to perform virtual screening against databases of protein structures to identify other potential biological targets beyond glucose transporters, potentially uncovering new therapeutic applications.

| Computational Method | Research Question | Expected Outcome |

| Quantum Mechanics (QM) | Electronic structure, reaction mechanisms. | Accurate energy profiles, bond properties. |

| Molecular Dynamics (MD) | Conformational dynamics, solvation, binding. | Understanding of molecular flexibility and interactions. benthamscience.com |

| Force Field Refinement | Accuracy of simulations. | More reliable predictions of molecular behavior. libretexts.org |

| Molecular Docking | Binding mode prediction, target identification. | Hypotheses for biological activity, lead generation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-O-Hydroxyethyl-D-glucose, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves hydroxyethylation of D-glucose using ethylene oxide or ethylene carbonate under alkaline conditions. Critical parameters include temperature (40–60°C), pH (9–11), and stoichiometric control to minimize side reactions like over-alkylation. Purification via column chromatography (e.g., silica gel with ethanol:water gradients) or recrystallization is essential for isolating the target compound .

- Data Consideration : Monitor intermediates using TLC/HPLC and confirm regioselectivity via NMR (C3 hydroxyethylation signal at δ ~70–75 ppm) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : NMR for hydroxyethyl protons (δ 3.4–3.7 ppm, multiplet) and NMR for ether linkage confirmation.

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+Na] at m/z 243).

- Polarimetry : Measure specific rotation () to confirm stereochemical purity (expected range: +50° to +55°) .

Q. What functional roles does the hydroxyethyl group play in modifying D-glucose’s physicochemical properties?

- Methodological Answer : The hydroxyethyl group enhances hydrophilicity and alters hydrogen-bonding capacity, impacting solubility and crystallization behavior. Compare solubility in polar solvents (e.g., water, DMSO) versus native glucose using gravimetric analysis. Assess thermal stability via DSC/TGA (decomposition ~200–220°C) .

Advanced Research Questions

Q. How can enzyme interactions with this compound be systematically studied to assess metabolic or inhibitory effects?

- Methodological Answer : Use kinetic assays with glycosidases or hexokinases:

- Enzyme Kinetics : Measure and using spectrophotometric NADH-coupled assays (e.g., glucose-6-phosphate dehydrogenase) .

- Inhibitor Screening : Perform competitive/non-competitive inhibition studies with IC determination.

- Structural Analysis : Co-crystallize the compound with target enzymes for X-ray diffraction studies to map binding interactions .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be resolved?

- Methodological Answer : Address matrix interference via:

- Sample Prep : Deproteinization (acetonitrile precipitation) and solid-phase extraction (C18 cartridges).

- Chromatography : HILIC-UPLC with charged surface hybrid columns for polar compound retention.

- Detection : Use isotope-labeled internal standards (e.g., -glucose) for LC-MS/MS quantification to improve accuracy .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:

- Data Normalization : Standardize activity metrics (e.g., IC, EC) against control compounds.

- Experimental Replication : Validate key findings in independent assays (e.g., cell-based vs. cell-free systems).

- Contextual Factors : Account for variables like cell line heterogeneity, solvent effects (DMSO vs. water), and assay sensitivity thresholds .

Methodological Design & Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Validate model assumptions via residual plots and normality tests (Shapiro-Wilk) .

Q. How can isotopic labeling (e.g., , ) be leveraged to track this compound uptake and metabolism in vivo?

- Methodological Answer : Synthesize radiolabeled analogs via catalytic tritiation or -ethylene oxide incorporation. Use autoradiography or scintillation counting in tissue/organ distribution studies. Validate metabolic stability via HPLC-radiodetection to identify degradation products .

Tables for Key Data Comparison

| Property | This compound | Native D-Glucose | Reference |

|---|---|---|---|

| Solubility in Water (g/100 mL) | 85–90 | 91 | |

| Melting Point (°C) | 142–145 (decomposes) | 146 | |

| Specific Rotation () | +52° | +53° |

Critical Considerations for Researchers

- Synthetic Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere for alkaline steps) to avoid batch variability .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for human/animal subjects, including informed consent and IACUC protocols .

- Data Transparency : Share raw spectra, chromatograms, and statistical outputs in supplementary materials to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.